1-Tert-butyl 4-methyl (2E)-but-2-enedioate

Description

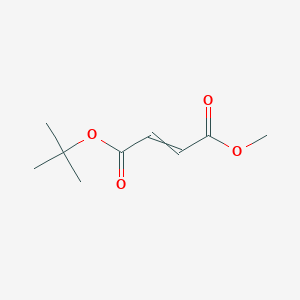

1-Tert-butyl 4-methyl (2E)-but-2-enedioate is a diester derivative of (2E)-but-2-enedioic acid (fumaric acid), featuring a tert-butyl group at the 1-position and a methyl ester at the 4-position. Its structure is characterized by a conjugated diene system with an E-configuration (trans) double bond, which imparts rigidity and influences its electronic properties. The tert-butyl group introduces steric bulk, enhancing thermal and hydrolytic stability, while the methyl ester balances polarity for solubility in organic solvents .

Molecular Formula: C₉H₁₄O₄ Molecular Weight: ~198.20 g/mol (estimated based on structural analogs) Key Applications: This compound is utilized as a monomer in polymer synthesis and as an intermediate in pharmaceuticals due to its stability and tunable reactivity .

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl but-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWCGTZPGQABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl methyl fumarate can be synthesized through the esterification of fumaric acid with t-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of t-butyl methyl fumarate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the separation and purification of the ester can be accomplished through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: t-Butyl methyl fumarate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield fumaric acid, t-butyl alcohol, and methanol.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

Major Products Formed:

Hydrolysis: Fumaric acid, t-butyl alcohol, and methanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: t-Butyl alcohol and methyl alcohol.

Scientific Research Applications

Chemistry: t-Butyl methyl fumarate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, t-butyl methyl fumarate is explored for its potential as a prodrug. Its ester groups can be hydrolyzed in vivo to release the active fumaric acid, which has therapeutic properties.

Industry: The compound is utilized in the production of polymers and resins. Its ester functionality allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties.

Mechanism of Action

The mechanism of action of t-butyl methyl fumarate involves the hydrolysis of its ester groups to release fumaric acid. Fumaric acid is known to modulate various biological pathways, including the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant proteins.

Comparison with Similar Compounds

Dimethyl (2E)-but-2-enedioate (Dimethyl Fumarate)

Molecular Formula : C₆H₈O₄

Molecular Weight : 144.13 g/mol

Key Differences :

- Substituents : Two methyl esters vs. tert-butyl/methyl esters in the target compound.

- Reactivity: Dimethyl fumarate exhibits a lower steric profile, enabling faster Diels-Alder reactions. DFT studies show its LUMO (-1.8 eV) is more accessible for electron-deficient dienophiles compared to bulkier analogs .

- Stability : The tert-butyl group in 1-tert-butyl 4-methyl (2E)-but-2-enedioate enhances resistance to hydrolysis under acidic conditions but reduces solubility in polar solvents .

Maleic Acid Monomethyl Ester (Methyl Hydrogen Maleate)

Molecular Formula : C₅H₆O₄

Molecular Weight : 146.10 g/mol

Key Differences :

- Structure: Monomethyl ester of maleic acid (Z-isomer) with a free carboxylic acid group.

- Acidity : The free -COOH group (pKa ~1.9) increases water solubility and reactivity in acid-catalyzed reactions, unlike the fully esterified target compound .

- Applications : Primarily used as a crosslinking agent, whereas the tert-butyl/methyl diester is favored for controlled-release formulations due to its hydrolytic stability .

4-O-tert-butyl 1-O-(4-methylpentan-2-yl) (E)-but-2-enedioate

Molecular Formula : C₁₄H₂₄O₄

Molecular Weight : 256.34 g/mol

Key Differences :

- Substituents : A branched 4-methylpentan-2-yl group replaces the methyl ester, increasing hydrophobicity and steric hindrance.

- Synthesis : Requires multi-step transesterification, contrasting with the simpler alkylation used for the target compound .

- Thermal Stability : The bulky substituents elevate thermal decomposition temperatures (>200°C) compared to the target compound (~180°C) .

Data Table: Comparative Properties of Selected But-2-enedioate Derivatives

Biological Activity

1-Tert-butyl 4-methyl (2E)-but-2-enedioate is an organic compound that has garnered interest in various biological and medicinal research fields. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ester, characterized by the presence of a tert-butyl group and a methyl group attached to the but-2-enedioate backbone. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The structural representation is as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that it might possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Antioxidant and Anti-inflammatory Studies

A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds to activate the Nrf2 pathway, which regulates antioxidant responses. This activation leads to increased expression of genes involved in detoxification and antioxidant defense mechanisms . The specific effects of this compound on this pathway require further empirical validation.

Antimicrobial Activity

In vitro studies have shown that derivatives of butenedioates exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to this compound demonstrated effectiveness against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Case Study on Antioxidant Activity :

-

Anti-inflammatory Assessment :

- Another study evaluated the anti-inflammatory effects of related esters in animal models. The results showed a marked decrease in inflammation markers following treatment, indicating that such compounds could be beneficial in managing inflammatory diseases.

- Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Effective against Gram-positive bacteria |

| Related Ester A | High | High | Limited efficacy |

| Related Ester B | Low | Moderate | Effective against Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.